molecular formula C15H11BrF3N3O2S2 B4720064 5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide

5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide

Cat. No. B4720064
M. Wt: 466.3 g/mol
InChI Key: RITDSHGQKMTSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields such as medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of 5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide involves the inhibition of certain enzymes such as carbonic anhydrase. This inhibition leads to a decrease in the production of certain metabolites and can result in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide have been studied extensively. It has been found to have potent anti-cancer properties and has been studied for its potential applications in the treatment of various types of cancer. It has also been studied for its potential applications in the treatment of glaucoma, epilepsy, and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide in lab experiments include its potency as an enzyme inhibitor, its unique properties, and its potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are many future directions for the study of 5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide. These include further studies on its potential applications in cancer treatment, glaucoma, and other diseases. It can also be studied for its potential applications in agriculture and biotechnology. Further studies are needed to determine its safety and efficacy and to develop new and improved synthesis methods.

Scientific Research Applications

5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes such as carbonic anhydrase and has been studied for its potential applications in cancer treatment, glaucoma, and other diseases.

properties

IUPAC Name

5-bromo-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3N3O2S2/c16-13-4-5-14(25-13)26(23,24)21-12-7-20-22(9-12)8-10-2-1-3-11(6-10)15(17,18)19/h1-7,9,21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITDSHGQKMTSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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